molecular formula C31H48O6 B1246969 Meliastatin 3

Meliastatin 3

Cat. No. B1246969
M. Wt: 516.7 g/mol
InChI Key: UXDZXRKJSZVQHR-GEMWEJHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meliastatin 3 is a triterpenoid. It has a role as a metabolite.

Scientific Research Applications

  • Cytotoxic Properties : Meliastatin 3, along with other compounds isolated from Melia azedarach, has demonstrated cytotoxic effects against various human cancer cell lines. These include A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (stomach cancer) with IC50 values ranging from 5.6 to 21.2 µg/mL (Wu et al., 2011).

  • Antineoplastic Agents : Meliastatins, including Meliastatin 3, were identified in the bark of the giant neem tree Melia dubia. These compounds showed significant growth inhibition of the P388 lymphocytic leukemia cell line, demonstrating their potential as antineoplastic agents (Pettit et al., 2002).

  • Chemical Composition of Melia azedarach : A study focused on the chemical composition of the bark of Melia azedarach L. identified various compounds including Meliastatin 3. This highlights the diverse chemical makeup of the plant, suggesting potential for various pharmacological applications (Mian, 2010).

properties

Product Name

Meliastatin 3

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

methyl (E,2R)-6-hydroperoxy-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-4-enoate

InChI

InChI=1S/C31H48O6/c1-27(2,37-35)15-9-10-19(26(34)36-8)25-22(32)18-31(7)21-11-12-23-28(3,4)24(33)14-16-29(23,5)20(21)13-17-30(25,31)6/h9,11,15,19-20,22-23,25,32,35H,10,12-14,16-18H2,1-8H3/b15-9+/t19-,20+,22+,23+,25-,29-,30+,31-/m1/s1

InChI Key

UXDZXRKJSZVQHR-GEMWEJHDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(C[C@@H]([C@H]4[C@@H](C/C=C/C(C)(C)OO)C(=O)OC)O)C)C)(C)C

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CC(C4C(CC=CC(C)(C)OO)C(=O)OC)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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